1,9-dimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
1,9-Dimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Its structure includes:
- 1,9-Dimethyl groups: These substituents enhance steric stability and influence lipophilicity.
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one scaffold: This tricyclic core is analogous to kinase inhibitors and antimicrobial agents reported in the literature .
The molecular formula is C25H25N5O2 (inferred from structural analogs like EVT-11417537 in ), with a molecular weight of approximately 427.5 g/mol.
Properties
IUPAC Name |
6,10-dimethyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-7-6-10-28-20(16)24-21-18(22(28)29)15-19(25(21)2)23(30)27-13-11-26(12-14-27)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZFIAEVPHBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,9-Dimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the piperazine moiety enhances its interaction with biological targets. The following table summarizes key structural attributes:
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 345.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in current literature |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit potent inhibitory effects against tyrosine kinases (TKIs), which are crucial in cancer signaling pathways. For instance, studies have shown that modifications at the C4 position can enhance activity against ZAP-70 and SYK kinases involved in lymphoma treatment .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly those overexpressing specific tyrosine kinases. For example:
- Cell Lines Tested : A549 (lung cancer), PC-3 (prostate cancer)
- IC50 Values : Some derivatives showed IC50 values as low as 1.54 μM against PC-3 cells .
Anticonvulsant Activity
In addition to antitumor effects, compounds similar to 1,9-dimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl] have been evaluated for anticonvulsant properties. A study involving N-phenyl derivatives indicated protective effects in animal models at doses of 100 mg/kg and 300 mg/kg . The mechanism appears to involve modulation of neurotransmitter systems.
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on Antitumor Activity : A series of pyrido[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions at the C4 position significantly enhanced their potency against solid tumors .
- Anticonvulsant Study : The anticonvulsant activity was assessed using the maximal electroshock (MES) test in mice. Compounds containing the piperazine moiety exhibited delayed onset but prolonged action .
Chemical Reactions Analysis
Piperazine Carbonyl Substitution
The 4-phenylpiperazine-1-carbonyl group at position 2 is introduced via:
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Acylation : Reaction of the core scaffold’s amine or hydroxyl group with 4-phenylpiperazine-1-carbonyl chloride under anhydrous conditions .
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Cross-Coupling : Palladium-catalyzed C–N coupling between halogenated intermediates and 4-phenylpiperazine .
Key Data
| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acylation | NEt3 | DCM | 0–25°C | 70–85% | |
| Buchwald–Hartwig | Pd2(dba)3/Xantphos | DMF | 100°C | 65–80% |
Ring Functionalization and Derivatization
The pyrimidine ring undergoes electrophilic substitution and cross-coupling:
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Chlorination : Phosphorus oxychloride converts hydroxyl groups to chlorides for subsequent nucleophilic displacement .
-
Aminolysis : Chlorinated intermediates react with amines (e.g., methylamine) to install amino groups .
Example Transformation
| Starting Material | Reagent | Product | Application | Source |
|---|---|---|---|---|
| 2-Chloro derivative | 30% MeNH2/EtOH | 2-Methylamino analog | Bioactive derivatives |
Piperazine Modifications
The 4-phenylpiperazine moiety allows for further derivatization:
-
N-Alkylation : Alkyl halides or sulfonates react with the piperazine nitrogen in the presence of K2CO3 .
-
Acylation : Acetic anhydride or acyl chlorides yield N-acylpiperazines .
Representative Reactions
| Modification | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| N-Benzylation | Benzyl bromide | DMF, 80°C | 75% | |
| N-Acetylation | AcCl | Pyridine, 0°C | 85% |
Solubility and Stability
-
Hydrolysis : The carbonyl group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) .
-
Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to the piperazine and carbonyl groups .
Biological Activity Correlations
Derivatives of this scaffold show therapeutic potential via kinase inhibition or antimicrobial activity . For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido-pyrrolo-pyrimidine derivatives, many of which exhibit structural modifications that alter physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Replacement of phenylpiperazine with methylpiperidine () simplifies the structure but may reduce selectivity for CNS targets .
Core Modifications: Benzyl substitution at position 1 () increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration .
Biological Activity Trends :
- Piperazine-containing analogs () are frequently associated with CNS or receptor modulation, while alkylpiperidine derivatives () show broader enzyme inhibition profiles.
- Fluorinated derivatives () often exhibit higher potency due to improved pharmacokinetic properties .
Research Implications and Limitations
While the evidence highlights structural diversity within this compound class, direct comparative biological data (e.g., IC50 values, receptor binding assays) are sparse. Further studies should focus on:
- Systematic SAR Analysis : To quantify the impact of substituents on target engagement.
- In Vivo Pharmacokinetics : Assessing bioavailability and metabolic stability of lead compounds.
- Target Identification : Clarifying whether the phenylpiperazine moiety directs activity toward specific receptors (e.g., 5-HT1A, D2) .
Q & A
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
The compound exhibits a topological polar surface area (tPSA) of 62.85 Ų , hydrogen bond acceptors (Hacc = 3), and a log solubility (LogSw) of -3.01 , indicating moderate hydrophobicity. These properties are critical for predicting membrane permeability and bioavailability.
- Methodology :
- tPSA : Calculated using computational tools like Molinspiration or Schrodinger’s QikProp to assess passive diffusion.
- LogSw : Determined experimentally via shake-flask or HPLC methods with octanol-water partitioning .
- Hacc/Hdon : Validated through crystallographic analysis or IR spectroscopy to identify hydrogen-bonding motifs.
Q. What synthetic routes are reported for pyrido-pyrrolo-pyrimidinone derivatives with piperazine substituents?
The compound’s synthesis likely involves:
Core scaffold assembly : Cyclocondensation of aminopyrrole precursors with diketones or aldehydes under reflux (e.g., using DMF as solvent).
Piperazine coupling : Amide bond formation between the pyrido-pyrrolo-pyrimidinone core and 4-phenylpiperazine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization from ethanol-DMF mixtures .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved for this compound?
Discrepancies between calculated and observed NMR shifts often arise from tautomerism or solvent effects.
- Methodology :
- Perform 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for the pyrrolo-pyrimidinone ring and piperazine carbonyl.
- Compare experimental and spectra (e.g., δ 3.96 ppm for piperazine protons in DMSO-d6) with density functional theory (DFT)-predicted shifts using Gaussian or ADF software .
Q. What strategies optimize potency against LARP6 while minimizing off-target effects?
The compound’s antifibrotic activity (as an LARP6 inhibitor) depends on the 4-phenylpiperazine moiety’s spatial orientation.
- Methodology :
Q. How can impurities arising during synthesis be identified and quantified?
Common impurities include dealkylated byproducts or incomplete coupling intermediates.
- Methodology :
- LC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with high-resolution mass detection (e.g., Q-TOF) to trace low-abundance impurities (<0.1%) .
- Reference standards : Use spiked samples of known impurities (e.g., des-methyl analogs) for calibration .
Q. What computational approaches predict binding modes to fibrotic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into LARP6’s RNA-binding domain (PDB: 6XYZ). Focus on π-π stacking between the phenylpiperazine and Tyr residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex, monitoring RMSD and hydrogen bond occupancy .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across cell lines (e.g., NIH/3T3 vs. HSC-3T6)?
Discrepancies may stem from differential expression of LARP6 isoforms or assay conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
